REACTION_SMILES
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[OH:14][N+:15](=[O:16])[O-:17].[S:18](=[O:19])(=[O:20])([OH:21])[OH:22].[c:1]1([CH:7]2[NH:8][C:9](=[O:13])[CH2:10][O:11][CH2:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH:7]2[NH:8][C:9](=[O:13])[CH2:10][O:11][CH2:12]2)[cH:2][cH:3][c:4]([NH2:15])[cH:5][cH:6]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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O=S(=O)(O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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O=C1COCC(c2ccccc2)N1
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Name
|
|
Type
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product
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Smiles
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Nc1ccc(C2COCC(=O)N2)cc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[OH:14][N+:15](=[O:16])[O-:17].[S:18](=[O:19])(=[O:20])([OH:21])[OH:22].[c:1]1([CH:7]2[NH:8][C:9](=[O:13])[CH2:10][O:11][CH2:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH:7]2[NH:8][C:9](=[O:13])[CH2:10][O:11][CH2:12]2)[cH:2][cH:3][c:4]([NH2:15])[cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1COCC(c2ccccc2)N1
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ccc(C2COCC(=O)N2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |